

# Identifying and minimizing BI-3663 off-target effects

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## Compound of Interest

Compound Name: BI-3663

Cat. No.: B15621236

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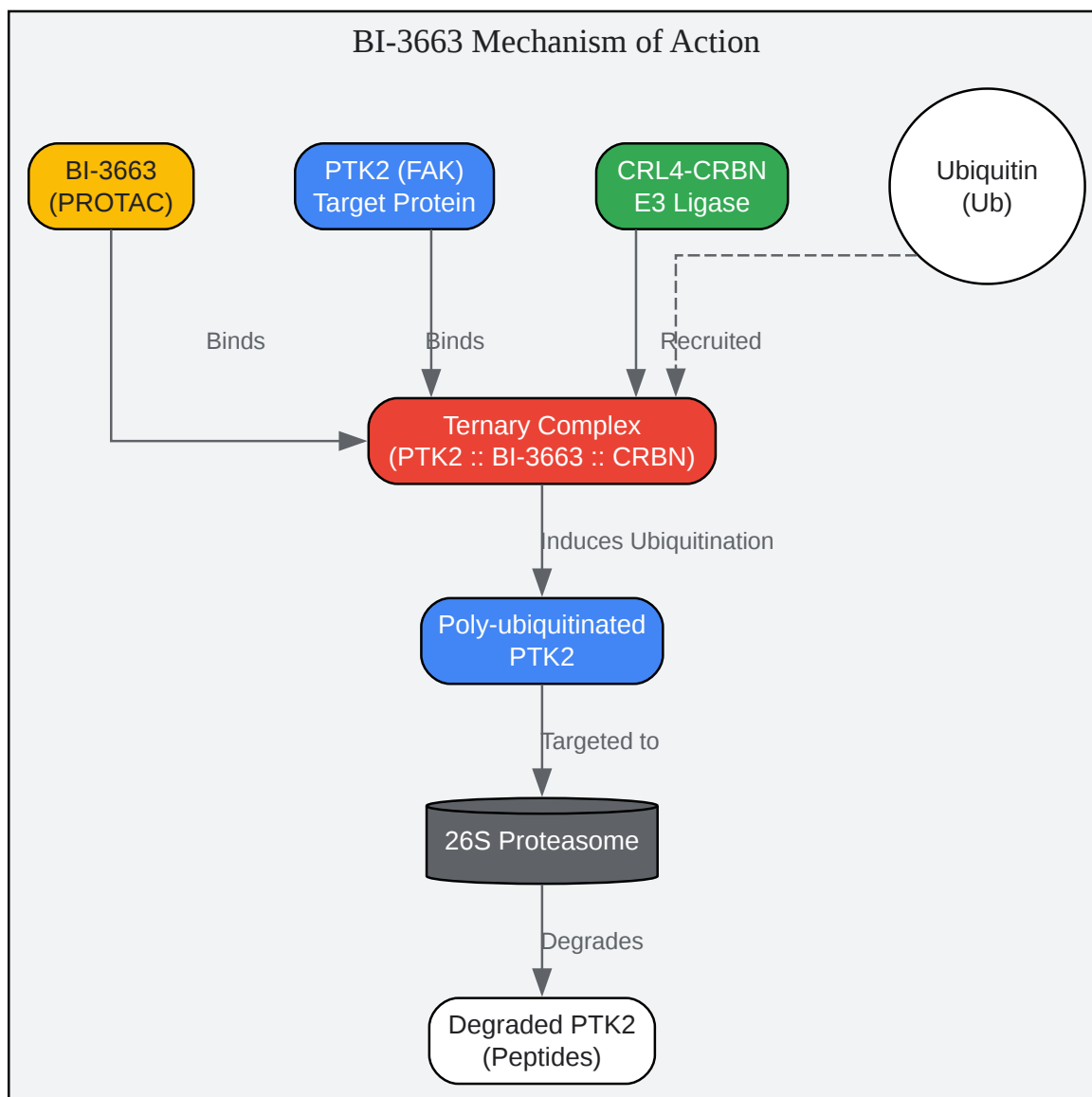
## Technical Support Center: BI-3663

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **BI-3663**, a PROTAC (Proteolysis Targeting Chimera) degrader of Focal Adhesion Kinase (PTK2/FAK). The following troubleshooting guides and FAQs are designed to help identify and minimize potential off-target effects during your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **BI-3663** and what is its primary mechanism of action?

A1: **BI-3663** is a highly selective, cell-permeable PROTAC designed to induce the degradation of the PTK2/FAK protein.<sup>[1][2]</sup> It is a bifunctional molecule composed of the PTK2 inhibitor BI-4464 linked to the E3 ligase ligand Pomalidomide.<sup>[1][2][3]</sup> By simultaneously binding to PTK2 and the Cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex, **BI-3663** brings the target protein and the E3 ligase into close proximity.<sup>[4][5]</sup> This proximity induces the poly-ubiquitination of PTK2, marking it for subsequent degradation by the proteasome.<sup>[4]</sup> This degradation-based mechanism differs from traditional small molecule inhibitors that only block the protein's function.<sup>[4]</sup>



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Caption: Mechanism of **BI-3663**-mediated PTK2 degradation.

Q2: How selective is **BI-3663** for its target, PTK2?

A2: **BI-3663** is considered highly selective for the degradation of PTK2.<sup>[2][4]</sup> Unbiased quantitative mass spectrometry analysis in A549 cells, which quantified over 6,000 proteins, revealed that PTK2 was the only protein to show a distinct and significant decrease in abundance after treatment with **BI-3663**.<sup>[4][6]</sup> Importantly, this study did not detect significant

changes in the levels of other kinases, confirming the high selectivity of **BI-3663** within the kinome for protein degradation.[4][6]

Q3: What are potential sources of off-target effects when using **BI-3663**?

A3: While **BI-3663** is highly selective for degrading PTK2, off-target effects can still arise from several sources:

- **Off-Target Binding:** The molecule could bind to other proteins (off-targets) without inducing their degradation. This binding could still modulate the activity of the off-target protein, leading to an observable phenotype. This is a common consideration for all small molecule inhibitors and PROTACs.[7][8]
- **High Concentrations:** Using concentrations significantly above the optimal DC50 value (the concentration required to degrade 50% of the target protein) can increase the likelihood of engaging lower-affinity off-targets.[7]
- **CRBN-Related Effects:** The pomalidomide moiety binds to Cereblon (CRBN). While **BI-3663** is designed to hijack its E3 ligase activity, high concentrations or specific cellular contexts could lead to modulation of CRBN's endogenous functions.
- **"Hook Effect":** At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (**BI-3663**:PTK2 or **BI-3663**:CRBN) is favored over the productive ternary complex (PTK2:**BI-3663**:CRBN). This leads to reduced degradation efficiency and may increase the potential for off-target binding effects to become more prominent.[9]

Q4: I am observing an unexpected phenotype. How can I determine if it's a true on-target effect of PTK2 degradation or an off-target effect?

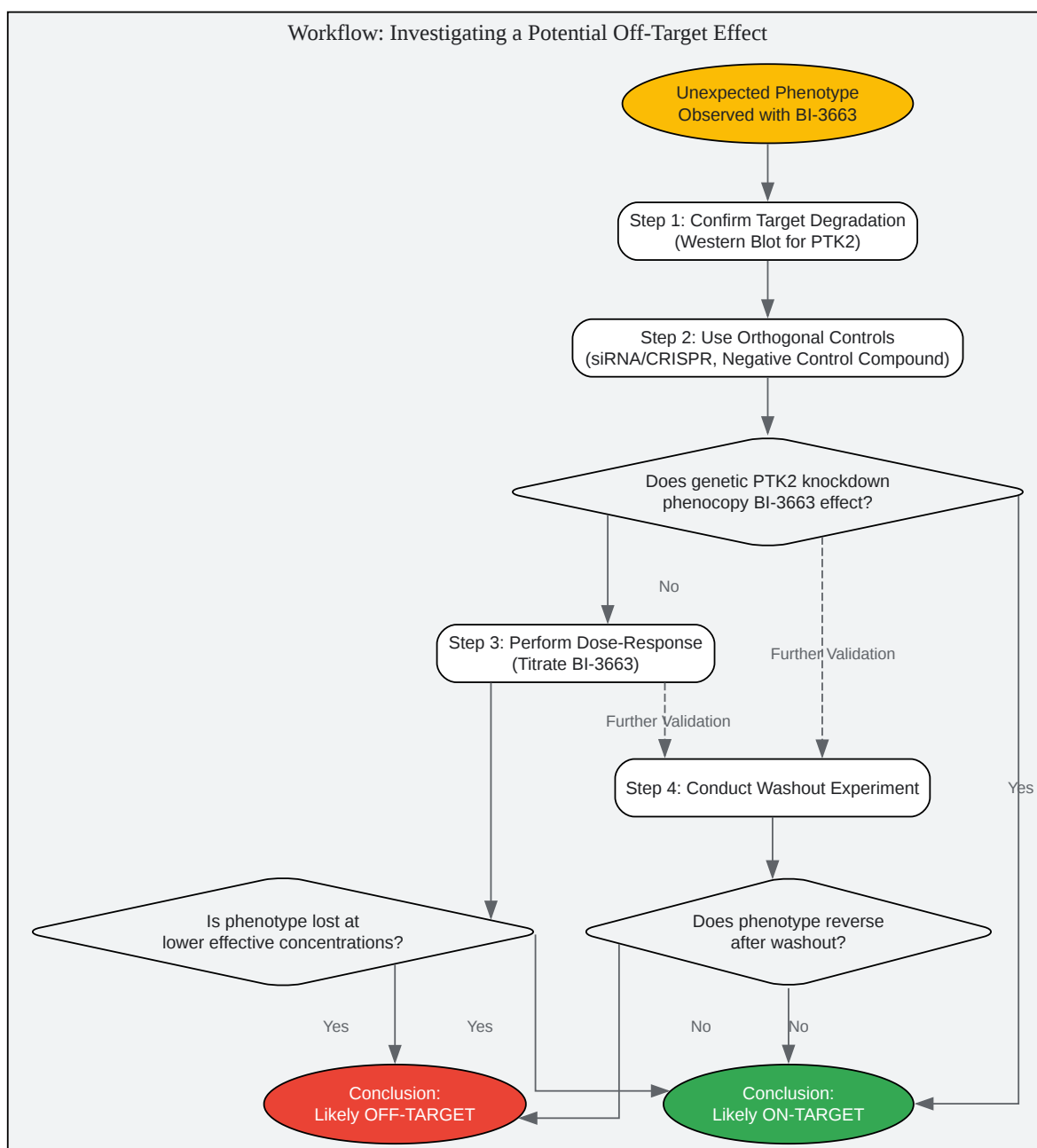
A4: Differentiating on-target from off-target effects is critical for accurate data interpretation.[7]

A systematic approach involving rigorous controls and validation experiments is necessary.

Please refer to our Troubleshooting Guide for Investigating Potential Off-Target Effects below.

## Troubleshooting Guide for Investigating Potential Off-Target Effects

If you observe an unexpected or ambiguous phenotype, follow this workflow to dissect the underlying cause.



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Caption: Experimental workflow for validating **BI-3663** effects.

- **Confirm On-Target Activity:** First, verify that **BI-3663** is degrading PTK2 in your specific experimental system at the concentration and time point used. Use Western Blotting to quantify PTK2 protein levels relative to a loading control and a vehicle-treated sample (e.g., DMSO).
- **Use Genetic Controls:** The gold standard for validating an on-target effect is to determine if a genetic knockdown or knockout of the target protein phenocopies the effect of the small molecule. Use siRNA or CRISPR-Cas9 to reduce PTK2 expression.[7][10] If the phenotype is replicated, it is likely an on-target effect.
- **Use a Negative Control Compound:** **BI-3663** was designed by Boehringer Ingelheim, which also created an associated negative control.[1] This control compound is structurally similar but inactive, meaning it should not induce PTK2 degradation. If the phenotype persists with the negative control, it is a strong indicator of an off-target effect.
- **Perform a Dose-Response Analysis:** Off-target effects are often less potent than on-target effects. Titrate **BI-3663** to determine the lowest effective concentration that induces PTK2 degradation and the desired phenotype. If the unexpected phenotype only appears at much higher concentrations, it is likely an off-target effect.[7]
- **Conduct a Washout Experiment:** This technique helps distinguish between a sustained effect due to protein degradation and a transient effect from reversible off-target binding.[11][12][13] Since PTK2 degradation is a long-lasting event, an on-target phenotype should persist for some time after **BI-3663** is removed from the media.[4] Conversely, an effect due to reversible off-target binding should diminish or disappear upon compound washout.[14]

## Quantitative Data

Table 1: **BI-3663** Potency & Affinity Data

Parameter	Value	Description
IC <sub>50</sub> (PTK2 Inhibition)	18 nM	Concentration for 50% inhibition of PTK2 kinase activity. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[15]</a>
DC <sub>50</sub> (PTK2 Degradation)	30 nM (median)	Concentration for 50% degradation of PTK2 across 11 HCC cell lines. <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[16]</a>
Binary Affinity (PTK2)	18 nM	Binding affinity of BI-3663 to isolated PTK2 protein. <a href="#">[4]</a>
Binary Affinity (CRBN)	877 nM	Binding affinity of BI-3663 to the CRBN E3 ligase complex. <a href="#">[4]</a>

Table 2: **BI-3663** PTK2 Degradation Potency (pDC<sub>50</sub>) in Various Cancer Cell Lines

Cell Line	Cancer Type	pDC <sub>50</sub> (-log[DC <sub>50</sub> ])
A549	Lung Adenocarcinoma	7.9
Hep3B2.1-7	Hepatocellular Carcinoma	7.6
SNU-387	Hepatocellular Carcinoma	7.6
HUH-1	Hepatocellular Carcinoma	6.6
HCC Panel (Mean)	11 HCC Cell Lines	7.45

Note: pDC<sub>50</sub> is the negative logarithm of the DC<sub>50</sub> value. A higher pDC<sub>50</sub> indicates greater potency. Data sourced from multiple references.[\[2\]](#)[\[6\]](#)

## Experimental Protocols

### Protocol 1: Western Blot for PTK2 Degradation

Objective: To quantify the extent of PTK2 protein degradation following **BI-3663** treatment.

#### Methodology:

- **Cell Treatment:** Plate cells and allow them to adhere. Treat cells with a serial dilution of **BI-3663** (e.g., 1 nM to 10  $\mu$ M) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Normalize protein amounts (e.g., 20-30  $\mu$ g per lane), separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate with a primary antibody against PTK2/FAK overnight at 4°C.
  - Incubate with a primary antibody against a loading control (e.g., GAPDH,  $\beta$ -Actin) to ensure equal protein loading.
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection and Analysis:** Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize PTK2 band intensity to the loading control and compare it to the vehicle-treated sample.

#### Protocol 2: Cellular Thermal Shift Assay (CETSA)

**Objective:** To confirm direct binding (target engagement) of **BI-3663** to PTK2 in an intact cell environment.

#### Methodology:

- Cell Treatment: Treat intact cells in suspension with **BI-3663** at a desired concentration (e.g., 1  $\mu$ M) or a vehicle control (DMSO) for 1-2 hours at 37°C.[17]
- Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.[17]
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
- Analysis: Collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of soluble PTK2 remaining at each temperature point by Western Blot or other quantitative methods like ELISA.
- Data Interpretation: A ligand-bound protein is typically more resistant to heat-induced denaturation. A shift in the melt curve to higher temperatures in the **BI-3663**-treated samples compared to the vehicle control indicates direct target engagement.[17][18]

### Protocol 3: Washout Experiment

Objective: To differentiate between a sustained phenotype caused by protein degradation and a transient phenotype caused by reversible off-target binding.[14][19]

#### Methodology:

- Initial Treatment: Treat cells with **BI-3663** (at a concentration known to cause the phenotype) or a vehicle control for a defined period (e.g., 2-4 hours).
- Washout:
  - Aspirate the media containing the compound.
  - Wash the cells twice with a generous volume of pre-warmed, drug-free culture media to remove any free compound.[19]
  - Add fresh, drug-free media to the cells.



- Post-Washout Incubation: Culture the cells for various time points post-washout (e.g., 0, 2, 8, 24 hours).
- Phenotypic and Target Analysis:
  - At each time point, assess the phenotype of interest (e.g., cell viability, signaling pathway activation).
  - In parallel, harvest cells to measure PTK2 protein levels by Western Blot to correlate the phenotype with the persistence of target degradation.
- Data Interpretation:
  - On-Target Effect: If the phenotype persists long after washout, mirroring the sustained degradation of PTK2, it is likely on-target.
  - Off-Target Effect: If the phenotype rapidly reverses after the compound is washed out, while PTK2 remains degraded, it suggests the phenotype was caused by a reversible off-target interaction.[12]

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